Cas no 2229099-32-3 (3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine
- 2229099-32-3
- EN300-1962027
- 3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine
-
- インチ: 1S/C13H16F3NS/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2
- InChIKey: IASAISJLCVCCRR-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)CC1CNCCC1
計算された属性
- せいみつぶんしりょう: 275.09555517g/mol
- どういたいしつりょう: 275.09555517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3Ų
3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962027-5.0g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1962027-10.0g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1962027-0.25g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1962027-5g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1962027-10g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1962027-0.5g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1962027-1.0g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1962027-2.5g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1962027-0.05g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1962027-0.1g |
3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |
2229099-32-3 | 0.1g |
$1031.0 | 2023-09-17 |
3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidineに関する追加情報
3-({3-(Trifluoromethyl)sulfanylphenyl}methyl)piperidine: A Comprehensive Overview
The compound CAS No 2229099-32-3, commonly referred to as 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential biological activities. In this article, we will delve into the details of its structure, synthesis, applications, and recent research findings.
Chemical Structure and Properties
The molecular structure of 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine consists of a piperidine ring, a six-membered cyclic amine, which is substituted at the 3-position with a methyl group attached to a phenyl ring. The phenyl ring is further substituted at the 3-position with a trifluoromethylsulfanyl group (-S-CF₃). This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting subject for both synthetic and analytical studies.
The presence of the trifluoromethylsulfanyl group introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms. This not only influences the reactivity of the compound but also plays a crucial role in its potential pharmacological activities. Recent studies have highlighted the importance of such substituents in modulating the bioavailability and efficacy of drug candidates.
Synthesis and Characterization
The synthesis of 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine involves a multi-step process that typically begins with the preparation of the trifluoromethylsulfanylphenyl methyl group. This is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions employed. The piperidine ring is then introduced via reductive amination or other cyclization techniques, ensuring optimal yields and purity.
Characterization of this compound is carried out using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide critical insights into the molecular structure, purity, and stability of the compound. Recent advancements in analytical techniques have further enhanced our ability to study such complex molecules with greater precision.
Applications in Pharmacology
3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine has shown promising potential in pharmacological research, particularly in the development of novel therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and ion channels, making it a valuable lead compound for drug discovery.
Preliminary studies have indicated that this compound exhibits modulatory effects on GABA receptors, which are critical in regulating neuronal activity. Such findings suggest its potential application in treating neurological disorders such as epilepsy and anxiety. Additionally, its trifluoromethylsulfanyl group may contribute to improved pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects.
Safety and Environmental Considerations
As with any chemical compound, understanding its safety profile is crucial for its responsible use and handling. Recent studies have focused on evaluating the environmental impact of 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine, particularly its biodegradability and potential toxicity to aquatic organisms.
Preliminary data indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist indefinitely in the environment. However, further research is required to fully assess its long-term ecological effects and ensure compliance with regulatory standards for chemical safety.
Future Directions
The continued exploration of CAS No 2229099-32-3, or 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine, holds great promise for advancing our understanding of complex molecular systems and their applications in medicine and beyond. Ongoing research aims to optimize its synthesis pathways, enhance its pharmacological profile, and explore novel therapeutic indications.
In conclusion, this compound represents a compelling example of how structural diversity can be leveraged to develop innovative solutions in chemistry and pharmacology. As research progresses, we can expect further insights into its properties and potential contributions to scientific advancement.
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